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Compound of Interest

Compound Name: Dihydrosesamin

Cat. No.: B1153223 Get Quote

A Note on Terminology: This document focuses on Dihydromyricetin (DHM), a naturally

occurring flavonoid extensively studied for its neuroprotective properties. Initial searches for

"Dihydrosesamin" did not yield relevant scientific literature, suggesting a possible misspelling.

Given the context of neuroprotection by natural compounds, this guide provides a

comprehensive overview of the exploratory data for the closely related and well-researched

compound, Dihydromyricetin.

Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the

progressive loss of neuronal structure and function. A growing body of research is focused on

identifying natural compounds that can offer neuroprotection and mitigate the pathological

processes underlying these conditions. Dihydromyricetin (DHM), a flavonoid found in high

concentrations in plants like Ampelopsis grossedentata (vine tea), has emerged as a promising

candidate.[1][2] Preclinical studies have demonstrated its potent antioxidant, anti-inflammatory,

and anti-apoptotic properties, which contribute to its neuroprotective effects in various

experimental models.[1][3] This technical guide provides an in-depth summary of the

exploratory data on the neuroprotective potential of DHM, with a focus on quantitative data,

detailed experimental protocols, and the underlying signaling pathways.
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The neuroprotective effects of Dihydromyricetin have been quantified in numerous studies,

demonstrating its ability to mitigate cellular and behavioral deficits in models of

neurodegeneration. The following tables summarize key quantitative findings from both in vivo

and in vitro experiments.

Table 1: In Vivo Studies in Animal Models of
Neurodegenerative Diseases
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Model Organism
Treatment
Protocol

Key Findings Reference

Alzheimer's

Disease (AD)

APP/PS1

Transgenic Mice

1 mg/kg DHM

(i.p.) for 2 or 4

weeks

- Decreased

number of

activated

microglia in the

hippocampus

and cortex.

[4]

Aβ1-42-injected

Rats

100 or 200

mg/kg DHM for

21 days

- Improved

learning and

memory.-

Decreased

hippocampal

neuronal

apoptosis.-

Reduced serum

and hippocampal

levels of IL-1β,

IL-6, and TNF-α.-

Decreased pro-

apoptotic Bax

and NF-κB.-

Increased anti-

apoptotic Bcl-2,

pAMPK, AMPK,

and SIRT1.

[1][2][5]

Parkinson's

Disease (PD)

MPTP-induced

Mice

5 or 10 mg/kg

DHM (i.p.) for 13

days

- Attenuated

behavioral

impairments.-

Reduced

dopaminergic

neuron loss.

[6][7][8]

MPTP/probeneci

d-induced Mice

100 mg/kg DHM

for 8 weeks

- Improved motor

function.-

Increased TH-

[9]
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positive cells and

TH protein

expression.-

Suppressed

pyroptosis and

necroptosis.

Type 2 Diabetes

Mellitus (T2DM)

Rats with PD-like

lesions

125 or 250

mg/kg DHM for

24 weeks

- Improved motor

ability.- Reduced

α-synuclein

aggregation.-

Increased TH

protein

expression and

dopaminergic

neuron count.-

Increased AMPK

activation and

ULK1

expression.

[10]

Table 2: In Vitro Studies on Neuronal Cells
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Cell Line Insult
DHM
Concentration

Key Findings Reference

MES23.5

(dopaminergic)
MPP+ 5-100 µmol/L

- Attenuated

MPP+-induced

cell injury.-

Reduced ROS

production.-

Increased GSK-

3β

phosphorylation.

[6]

BV-2 (microglia) LPS + ATP Not specified

- Suppressed

inflammatory

injury and

apoptosis.-

Reduced levels

of inflammatory

cytokines.

[11]

SH-SY5Y

(neuroblastoma)
Ethanol 0.1 µM

- Completely

prevented a

~40% reduction

in cell viability.

[12]

HT22

(hippocampal)

Oxygen-Glucose

Deprivation/Reox

ygenation

(OGD/R)

Not specified

- Increased cell

viability.-

Decreased MDA

levels.-

Increased SOD

and GSH levels.-

Inhibited

apoptosis

(decreased Bax

and caspase-3,

increased Bcl-

2).- Increased

Nrf2 and HO-1

expression.

[13]
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Experimental Protocols
This section details the methodologies for key experiments cited in the literature on

Dihydromyricetin's neuroprotective effects.

In Vivo Models of Neurodegeneration
3.1.1. MPTP-Induced Parkinson's Disease Model in Mice

Objective: To evaluate the neuroprotective effect of DHM against MPTP-induced

dopaminergic neurodegeneration and motor impairments.

Animals: Male C57BL/6 mice.

Procedure:

Mice are treated with DHM (5 or 10 mg/kg, intraperitoneal injection) for a total of 13 days.

This regimen starts 3 days before MPTP administration, continues during the 7 days of

MPTP treatment, and for 3 days after the final MPTP injection.[6][7][8]

Parkinsonism is induced by daily intraperitoneal injections of 1-methyl-4-phenyl-1,2,3,6-

tetrahydropyridine (MPTP) at a dose of 25 mg/kg for 7 consecutive days.[6]

Control groups receive saline or DHM alone.

On the 14th day, behavioral tests such as the rotarod test, pole test, and assessment of

locomotor activity are conducted to evaluate motor function.

Following behavioral testing, mice are sacrificed, and brain tissues (specifically the

substantia nigra and striatum) are collected for immunohistochemical analysis (e.g.,

tyrosine hydroxylase staining for dopaminergic neurons) and Western blotting to assess

protein expression levels.[6]

3.1.2. Aβ1-42-Induced Alzheimer's Disease Model in Rats

Objective: To assess the ability of DHM to mitigate cognitive deficits and neuroinflammation

in a rat model of Alzheimer's disease.
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Animals: Adult male rats.

Procedure:

An Alzheimer's disease model is established by intracerebroventricular injection of

aggregated Aβ1-42.[2]

Rats are treated with DHM (100 or 200 mg/kg, intraperitoneal injection) for 21 consecutive

days.[5]

Cognitive function is assessed using the Morris Water Maze test, measuring parameters

like escape latency and platform crossings.[5]

After the treatment period, blood and brain tissue (hippocampus) are collected.

Serum and hippocampal tissue are analyzed for levels of inflammatory cytokines (IL-1β,

IL-6, TNF-α) using ELISA or radioimmunoassay.

Hippocampal tissue is also processed for Western blotting to measure the expression of

proteins related to apoptosis (Bax, Bcl-2) and key signaling pathways (AMPK, SIRT1).[2]

[5]

In Vitro Models of Neuronal Damage
3.2.1. MPP+ Induced Toxicity in MES23.5 Dopaminergic Cells

Objective: To investigate the direct protective effects of DHM on dopaminergic neurons

against an MPP+-induced insult.

Cell Line: MES23.5, a dopaminergic neuronal cell line.

Procedure:

MES23.5 cells are cultured in appropriate media.

Cells are pre-treated with various concentrations of DHM (e.g., 5-100 µmol/L) for a

specified period before being exposed to 1-methyl-4-phenylpyridinium (MPP+), the toxic

metabolite of MPTP.[6]
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Cell viability is assessed using assays such as the MTT assay.

Intracellular reactive oxygen species (ROS) production is measured using fluorescent

probes like DCFH-DA.

Apoptosis can be evaluated by flow cytometry using Annexin V/PI staining.

Cell lysates are collected for Western blot analysis to determine the expression and

phosphorylation status of proteins in relevant signaling pathways, such as Akt/GSK-3β.[6]

3.2.2. LPS-Induced Neuroinflammation in BV-2 Microglial Cells

Objective: To examine the anti-inflammatory effects of DHM on activated microglia.

Cell Line: BV-2, an immortalized murine microglial cell line.

Procedure:

BV-2 cells are cultured and plated.

Inflammation is induced by treating the cells with lipopolysaccharide (LPS) and, in some

cases, ATP to activate inflammasomes.[11]

Cells are co-treated with DHM at various concentrations.

The culture supernatant is collected to measure the levels of pro-inflammatory cytokines

(e.g., TNF-α, IL-6, IL-1β) using ELISA kits.

Cell lysates are prepared for Western blot analysis to assess the activation of

inflammatory signaling pathways, such as TLR4/NF-κB.[11]

Immunofluorescence staining can be used to visualize the localization of key proteins like

NF-κB.

Signaling Pathways and Experimental Workflows
The neuroprotective effects of Dihydromyricetin are mediated through the modulation of several

key signaling pathways. The following diagrams, rendered in DOT language, illustrate these
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pathways and a typical experimental workflow.

Signaling Pathways
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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